5-Methyl-2-(2-(2-methylpiperidin-1-yl)ethoxy)aniline
Overview
Description
Preparation Methods
The synthesis of 5-Methyl-2-[2-(2-methyl-piperidin-1-yl)-ethoxy]-phenylamine involves several steps. One common synthetic route includes the reaction of 5-methyl-2-hydroxyaniline with 2-(2-methylpiperidin-1-yl)ethyl chloride under basic conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity .
Chemical Reactions Analysis
5-Methyl-2-[2-(2-methyl-piperidin-1-yl)-ethoxy]-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Methyl-2-[2-(2-methyl-piperidin-1-yl)-ethoxy]-phenylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-2-[2-(2-methyl-piperidin-1-yl)-ethoxy]-phenylamine involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, potentially modulating their activity . The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
5-Methyl-2-[2-(2-methyl-piperidin-1-yl)-ethoxy]-phenylamine can be compared with other piperidine derivatives, such as:
2-[3-(1-Methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxamide: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
5-Methyl-2-piperidin-4-yl-1,3-benzoxazole: Another piperidine derivative with unique applications in medicinal chemistry.
The uniqueness of 5-Methyl-2-[2-(2-methyl-piperidin-1-yl)-ethoxy]-phenylamine lies in its specific combination of functional groups, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
5-methyl-2-[2-(2-methylpiperidin-1-yl)ethoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12-6-7-15(14(16)11-12)18-10-9-17-8-4-3-5-13(17)2/h6-7,11,13H,3-5,8-10,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPDBBKHZCQZKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCOC2=C(C=C(C=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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